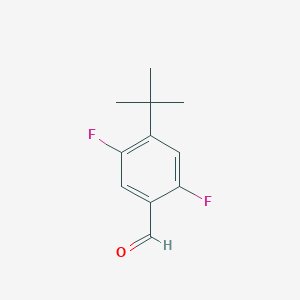

4-(叔丁基)-2,5-二氟苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(tert-Butyl)-2,5-difluorobenzaldehyde is a chemical compound. It is an important intermediate for the synthesis of medicines, dyes, flavor and fragrance compounds .

Synthesis Analysis

The synthesis of 4-(tert-Butyl)-2,5-difluorobenzaldehyde involves several steps. It can be prepared by acid-catalyzed alkylation of phenol with isobutene . The Schiff base formation reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol has been carried out .科学研究应用

Preparation of Isoxazolyl Penicillin Derivatives

4-(tert-Butyl)-2,5-difluorobenzaldehyde is used in the preparation of isoxazolyl penicillin derivatives . These derivatives are important in the pharmaceutical industry, particularly in the development of antibiotics.

Inhibition of Mushroom Tyrosinase

This compound is suitable for use in a kinetic study to evaluate the kinetic constants (KI) for inhibition of mushroom tyrosinase by 4-substituted benzaldehydes . This is significant in the field of enzymology and biochemistry.

Synthesis of Medicines

4-(tert-Butyl)-2,5-difluorobenzaldehyde is an important intermediate for the synthesis of various medicines . It plays a crucial role in the development of new drugs and treatments.

Production of Dyes

This compound is also used in the synthesis of dyes . The chemical properties of 4-(tert-Butyl)-2,5-difluorobenzaldehyde make it suitable for creating a wide range of colors.

5. Creation of Flavor and Fragrance Compounds In the flavor and fragrance industry, 4-(tert-Butyl)-2,5-difluorobenzaldehyde is used as an intermediate in the creation of various compounds . These compounds are then used in a variety of consumer products, from foods to perfumes.

Oxidation of Styrene

Catalyst, solvent and process parameters are the keys for the selective oxidation of styrene and other olefins to value added intermediates . Hence MnWO4 was synthesized by the one-pot hydrothermal method using Pluronic F127 as a surfactant, characterized and evaluated for the oxidation of styrene and different olefins, using tert-butyl hydroperoxide (TBHP) as oxidant .

属性

IUPAC Name |

4-tert-butyl-2,5-difluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-11(2,3)8-5-9(12)7(6-14)4-10(8)13/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXJGTCZEKLFAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C(=C1)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyl)-2,5-difluorobenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate](/img/structure/B2539549.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2539550.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2539551.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2539552.png)

![ethyl 5-(4-phenyltetrahydro-2H-pyran-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2539553.png)

![(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2539554.png)

![9-(4-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539556.png)